1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene
Overview
Description
1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene, also known as 4-Fluoro-2-bromo-1-(2-benzyloxyethoxy)benzene, is an aromatic compound belonging to the class of heterocyclic compounds. It is a colorless liquid and is widely used in the synthesis of organic compounds. It is commonly used as a precursor for the synthesis of organic compounds, such as drugs, dyes, and antibiotics.
Scientific Research Applications
Chemoselectivity and Synthesis Methods
1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene and its derivatives are used in chemoselective synthesis processes. For instance, the compound plays a role in the cobalt-catalyzed methoxycarbonylation of polysubstituted bromo, fluoro-, and chloro, fluorobenzenes, indicating its significance in the preparation of various fluorobenzoic acid derivatives with good yield. The fluorine substituents in these compounds remain intact, suggesting the anion-radical activation of aryl halides by a cobalt catalyst (Boyarskiy et al., 2010). Additionally, the compound serves as a precursor in the synthesis of bioisosteric colchicine analogues, involving steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).
Molecular Ordering and Liquid Crystals
The compound is relevant in studies of molecular ordering, particularly in the context of smectogenic compounds. A detailed statistical analysis of molecular ordering of smectogenic compounds like FLUORO1 and FLUORO2 has been conducted, focusing on translatory and orientational motions and employing quantum mechanics and computer simulation for evaluation. The findings of these studies are significant for understanding the intermolecular interactions and molecular configurations at phase transition temperatures (Ojha & Pisipati, 2003), (Ojha, 2005).
properties
IUPAC Name |
2-bromo-4-fluoro-1-(2-phenylmethoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c16-14-10-13(17)6-7-15(14)19-9-8-18-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKPEUXSFSOAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)ethoxy)-2-bromo-4-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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